molecular formula C13H16F3NO2 B14845344 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine

3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14845344
M. Wt: 275.27 g/mol
InChI Key: DVBAFKRRVFPRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation under mild conditions . Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the trifluoromethyl group and the pyridine moiety . These properties enable the compound to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

3-Tert-butoxy-5-cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine While both compounds share the trifluoromethyl group, their unique substituents and structural differences result in distinct properties and applications

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)19-10-6-9(18-8-4-5-8)7-17-11(10)13(14,15)16/h6-8H,4-5H2,1-3H3

InChI Key

DVBAFKRRVFPRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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